Thieno[3,2-b]pyridin-7-ol

Medicinal Chemistry ADME Prediction Property-Based Design

Choose Thieno[3,2-b]pyridin-7-ol when your synthesis requires a 7-position handle. It's the direct precursor to 7-bromothieno[3,2-b]pyridine, enabling Pd-catalyzed cross-coupling for diverse libraries. Its distinct LogP (3.38) and LogD (-0.34) profile differs sharply from the 6-ol regioisomer, enabling precise lipophilicity tuning. A high-resolution co-crystal structure (PDB: 3NCA) supports rational KHK inhibitor design. Procure to de-risk early medchem with a validated, scalable route.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 107818-20-2
Cat. No. B025592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-7-ol
CAS107818-20-2
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)SC=C2
InChIInChI=1S/C7H5NOS/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
InChIKeyAACVULYSNJAKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2): Procurement-Ready Core Scaffold with Validated Binding and Synthetic Utility


Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2) is a heterocyclic scaffold featuring a fused thiophene-pyridine ring system with a hydroxyl substituent at the 7-position [1]. It exhibits a molecular weight of 151.19 g/mol, a predicted XLogP3-AA of 1.6, one hydrogen bond donor, and three hydrogen bond acceptors [2]. Its utility as a versatile pharmaceutical intermediate and its validated, though non-exclusive, biological target engagement are established [3].

Procurement Risk: Why Thieno[3,2-b]pyridin-7-ol Cannot Be Replaced by Positional Isomers


The substitution of Thieno[3,2-b]pyridin-7-ol with a regioisomer like thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) is not functionally neutral due to significant differences in key physicochemical properties. Despite sharing the same molecular weight, the positional change of the hydroxyl group from the 7- to the 6-position alters the compound's predicted lipophilicity profile, which is a critical parameter in drug design and formulation. For example, the predicted LogP for the 7-ol is 3.38 versus 3.01 for the 6-ol , representing a quantifiable difference in expected membrane permeability and solubility. Furthermore, the ACD/LogD at pH 7.4 differs, with the 7-ol showing a value of -0.34 while the 6-ol is 1.80 . Such a drastic shift in distribution coefficient would directly impact a compound's behavior in biological assays and synthetic workflows, making them non-interchangeable in research settings requiring precise control over molecular properties.

Quantitative Differentiators for Thieno[3,2-b]pyridin-7-ol vs. Positional Analogs in Scientific Selection


Comparative Predicted Physicochemical Profile: 7-ol vs. 6-ol Regioisomer

Procurement decisions between positional isomers must be data-driven due to potential differences in downstream behavior. A direct comparison of computationally predicted properties for Thieno[3,2-b]pyridin-7-ol and its 6-ol regioisomer (CAS 115063-93-9) reveals quantifiable differences in lipophilicity and distribution, which are critical for lead optimization and formulation. The 7-ol isomer exhibits a higher predicted LogP and a substantially more acidic distribution coefficient (LogD) at physiological pH compared to the 6-ol .

Medicinal Chemistry ADME Prediction Property-Based Design

Validated Biophysical Target Engagement: Co-crystal Structure with Ketohexokinase (KHK)

Thieno[3,2-b]pyridin-7-ol has been validated as a direct-binding ligand for human ketohexokinase (KHK) in a high-resolution X-ray co-crystal structure, providing atomic-level detail of its binding mode and confirming its utility in a fragment-based drug discovery (FBDD) context [1]. This structural validation is not available for many close analogs, providing a unique starting point for structure-guided optimization.

Structural Biology Fragment-Based Drug Discovery Ketohexokinase Inhibition

Documented Use as a Synthetic Intermediate for 7-Bromothieno[3,2-b]pyridine

Thieno[3,2-b]pyridin-7-ol is explicitly specified as a precursor in the synthesis of 7-bromothieno[3,2-b]pyridine . This establishes a direct and documented synthetic pathway, validating its procurement for the specific purpose of generating the 7-bromo derivative for subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a defined utility not shared by other regioisomers.

Synthetic Chemistry Pharmaceutical Intermediate Halogenation

Validated Application Scenarios for Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2) Based on Quantitative Evidence


Structure-Guided Design of Ketohexokinase (KHK) Inhibitors

Thieno[3,2-b]pyridin-7-ol is the optimal starting fragment for a KHK inhibitor program due to the availability of a high-resolution co-crystal structure (PDB: 3NCA) detailing its binding mode in the ATP-binding pocket [1]. This structural information, which is absent for many other fragments, allows for immediate, rational, structure-based optimization to improve potency and selectivity, de-risking early-stage medicinal chemistry efforts.

Synthesis of 7-Substituted Thieno[3,2-b]pyridine Derivatives via Brominated Intermediate

This compound should be procured when the synthetic target requires a functional handle at the 7-position. It serves as the documented precursor for the synthesis of 7-bromothieno[3,2-b]pyridine , a key intermediate that can undergo a wide range of palladium-catalyzed cross-coupling reactions to generate diverse 7-substituted libraries for medicinal chemistry exploration. This is a direct, vendor-verified synthetic route.

Controlling Physicochemical Properties in Lead Optimization

In lead optimization campaigns where precise tuning of LogP and LogD is required, Thieno[3,2-b]pyridin-7-ol offers a quantifiably distinct profile compared to its regioisomers. The 7-ol has a predicted LogP of 3.38 and a LogD at pH 7.4 of -0.34 . This specific lipophilicity/hydrophilicity profile makes it a suitable scaffold for exploring a different region of chemical space than its 6-ol counterpart (LogP 3.01, LogD 1.80 ), providing a clear basis for selection in property-driven drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.